molecular formula C17H15FO4 B5811487 (2E)-3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid

(2E)-3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid

Cat. No.: B5811487
M. Wt: 302.30 g/mol
InChI Key: MMQVZKIQSGEHHA-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid: is an organic compound characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl alcohol and 3-methoxyphenol.

    Formation of Intermediate: The 3-fluorobenzyl alcohol is reacted with a suitable protecting group to form a protected intermediate.

    Coupling Reaction: The protected intermediate is then coupled with 3-methoxyphenol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

    Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid moiety, converting it to a single bond and forming the corresponding saturated acid.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated acids.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.

    Materials Science: It can be incorporated into polymer matrices to modify their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions at the molecular level.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing improved adhesion and durability.

    Electronics: It can be utilized in the production of electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. Additionally, the presence of the fluorobenzyl group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

  • (2E)-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid
  • (2E)-3-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid
  • (2E)-3-{4-[(3-bromobenzyl)oxy]-3-methoxyphenyl}prop-2-enoic acid

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the benzyl group (fluorine, chlorine, bromine).
  • Reactivity: The presence of different halogens can influence the compound’s reactivity, particularly in substitution reactions.
  • Applications: While the core structure remains similar, the specific substituent can affect the compound’s suitability for different applications, such as drug development or materials science.

Properties

IUPAC Name

(E)-3-[4-[(3-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FO4/c1-21-16-10-12(6-8-17(19)20)5-7-15(16)22-11-13-3-2-4-14(18)9-13/h2-10H,11H2,1H3,(H,19,20)/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQVZKIQSGEHHA-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.